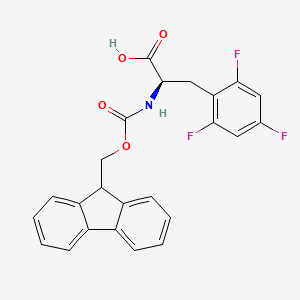

Fmoc-2,4,6-Trifluoro-D-Phenylalanine

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Peptide Science

Non-canonical amino acids are invaluable for several reasons. They can be used to probe protein structure and function, create more stable and potent peptide-based drugs, and develop new biomaterials. rsc.org The incorporation of ncAAs can introduce a variety of functional groups, such as ketones, alkynes, azides, and fluorinated moieties, which are not present in natural proteins. nih.gov This expanded chemical diversity enables researchers to modify proteins in ways that were previously impossible, leading to breakthroughs in fields ranging from drug discovery to materials science. acs.orgsciencedaily.com Methods for incorporating ncAAs into proteins include solid-phase peptide synthesis (SPPS) and genetic code expansion techniques. nih.gov

Strategic Incorporation of Fluorine Atoms in Amino Acid Derivatives for Research Purposes

The introduction of fluorine into amino acid side chains is a particularly powerful strategy in peptide and protein engineering. nih.govdigitellinc.com Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical properties of a peptide. nih.gov These changes can lead to increased metabolic stability, enhanced binding affinity, and altered conformational preferences. nih.govrsc.org Recent advancements have focused on developing efficient synthetic methods to introduce fluorine into various amino acids, further expanding the toolkit for peptide chemists. rsc.orgrsc.org

The incorporation of fluorinated amino acids can have a profound impact on the three-dimensional structure of peptides. acs.orgnih.gov The strong stereoelectronic effects of fluorine can influence local bond angles and torsional preferences, leading to the stabilization of specific secondary structures like helices and β-turns. nih.govmdpi.com For instance, the position and number of fluorine atoms on an amino acid side chain can dictate the folding and self-assembly properties of peptides, which is crucial for designing biomaterials and understanding biological recognition processes. digitellinc.com While highly fluorinated side chains are often considered hydrophobic, the introduction of a small number of fluorine atoms can actually increase the polarity of an otherwise nonpolar side chain. acs.org The effect of fluorination is highly context-dependent, relying on the specific amino acid, its location within the peptide sequence, and its interactions with the surrounding environment. acs.org

The fluorine-19 (¹⁹F) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org Its 100% natural abundance, high sensitivity, and large chemical shift dispersion make it a powerful tool for studying protein structure, dynamics, and interactions. acs.orgnih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra, allowing for the clear observation of the labeled molecule. acs.org The ¹⁹F chemical shift is exquisitely sensitive to the local environment, providing detailed information about conformational changes, ligand binding, and protein-protein interactions. nih.gov This technique is particularly valuable for studying large proteins and complex biological systems that are challenging to analyze with other methods. nih.govnih.gov

Overview of Fmoc-Protected Amino Acids in Modern Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a central role in this methodology. creative-peptides.comaltabioscience.com The Fmoc group protects the alpha-amino group of an amino acid during the coupling reaction and is then removed under mild basic conditions, typically with piperidine (B6355638). creative-peptides.com This orthogonality to the acid-labile side-chain protecting groups is a key advantage of the Fmoc/tBu strategy. nih.govpeptide.com The use of Fmoc-protected amino acids allows for the efficient and automated synthesis of long and complex peptides with high purity. altabioscience.comnih.gov The commercial availability of a wide range of high-purity Fmoc-amino acids, including many non-canonical derivatives, has made this a widely adopted method in both academic and industrial research. altabioscience.comnih.gov

Contextualizing Fmoc-2,4,6-Trifluoro-D-Phenylalanine within Current Research Paradigms

This compound is a specialized building block that combines the advantages of Fmoc chemistry with the unique properties of a trifluorinated, non-natural D-amino acid. The D-configuration provides resistance to proteolytic degradation, a significant advantage for therapeutic peptides. The trifluorinated phenyl ring can influence peptide conformation and stability and serves as a sensitive ¹⁹F NMR probe. nih.gov This compound is therefore a valuable tool for developing more stable and effective peptide-based drugs and for detailed biophysical studies of peptide structure and function. The synthesis of such fluorinated amino acids has been a focus of recent research, aiming to provide a broader range of tools for medicinal chemistry and chemical biology. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

441.4 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 2,4,6 Trifluoro D Phenylalanine and Its Precursors

Stereoselective Synthesis of 2,4,6-Trifluoro-D-Phenylalanine

The introduction of fluorine atoms into the phenyl ring of phenylalanine can dramatically alter its biological properties. The synthesis of enantiomerically pure fluorinated phenylalanines, such as the D-isomer of 2,4,6-trifluorophenylalanine, requires precise control of stereochemistry. This is often achieved through the use of chiral auxiliaries or asymmetric catalytic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

The Schöllkopf bis-lactim ether method is a well-established and versatile strategy for the asymmetric synthesis of α-amino acids. chemtube3d.com This approach utilizes a chiral bis-lactim ether, typically derived from valine and alanine (B10760859), as a chiral auxiliary. The process involves deprotonation of the auxiliary to form a nucleophilic enolate, which is then alkylated with an electrophile, such as a substituted benzyl (B1604629) bromide. The steric bulk of the isopropyl group from the valine residue effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond.

In the context of fluorinated phenylalanines, the Schöllkopf reagent, specifically (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been successfully employed for the synthesis of various fluorinated analogs. nih.gov For instance, the synthesis of (R)-2,5-difluoro- and (R)-2,4,5-trifluorophenylalanine has been achieved through the alkylation of this reagent with the corresponding fluorinated benzyl bromides. nih.govbeilstein-journals.org The subsequent acidic hydrolysis of the resulting alkylated bis-lactim ether cleaves the auxiliary and reveals the desired amino acid ester, which can then be protected, for instance, with a Boc group. nih.govbeilstein-journals.org

A notable challenge in the Schöllkopf alkylation with certain substrates is the reduced reactivity of the benzyl halide. For example, in the synthesis of an N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, the use of standard conditions proved problematic. However, the addition of a Lewis acid, such as BF₃·OEt₂, was found to be crucial for promoting the alkylation with the unreactive azide- and fluoro-substituted benzyl bromide. tandfonline.com This modification highlights the adaptability of the Schöllkopf method for more challenging substrates.

Table 1: Examples of Fluorinated Phenylalanine Synthesis via Schöllkopf Alkylation

| Target Amino Acid | Benzyl Halide | Chiral Auxiliary | Key Reaction Step | Reference |

|---|---|---|---|---|

| (R)-2,5-Difluorophenylalanine | 2,5-Difluorobenzyl bromide | (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Alkylation followed by hydrolysis and Boc protection | nih.govbeilstein-journals.org |

| (R)-2,4,5-Trifluorophenylalanine | 2,4,5-Trifluorobenzyl bromide | (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Alkylation followed by hydrolysis and Boc protection | nih.govbeilstein-journals.org |

Beyond the classic Schöllkopf reagent, other cyclic dipeptide derivatives can serve as effective chiral auxiliaries. An alternative strategy involves the use of a cyclic dipeptide formed from different amino acids, which can be activated and then alkylated. For example, a cyclic dipeptide of alanine and glycine (B1666218) can be converted into a chiral auxiliary by reaction with triethyloxonium (B8711484) tetrafluoroborate. nih.govbeilstein-journals.org

This activated auxiliary has been used in the synthesis of tetrafluorophenylalanine derivatives. nih.govbeilstein-journals.org The alkylation is performed using n-butyllithium in THF at low temperatures (−78 °C) with the appropriate tetrafluorobenzyl bromide. Subsequent acid hydrolysis of the alkylated product yields the ethyl ester of the desired tetrafluorophenylalanine, which can then be saponified to the free amino acid. nih.govbeilstein-journals.org This method provides an alternative to the Schöllkopf approach and demonstrates the broader utility of cyclic dipeptides in asymmetric amino acid synthesis.

Chiral Ni(II) complexes of Schiff bases derived from glycine or alanine and a chiral ligand, such as (S)-o-(N-benzylprolyl)aminobenzophenone, also represent a powerful tool for the synthesis of fluorinated amino acids. psu.edubeilstein-journals.org Deprotonation of these complexes followed by alkylation with fluorinated aryl chlorides can produce the desired fluorinated phenylalanine derivatives with good to excellent enantioselectivity. psu.edubeilstein-journals.orgchemrxiv.org

Asymmetric Catalysis in Fluorinated Phenylalanine Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Asymmetric hydrogenation of prochiral dehydroamino acid derivatives is a highly efficient method for the synthesis of enantiomerically pure α-amino acids. This strategy involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands. The substrate for this reaction is a dehydrodipeptide containing a fluorinated phenylalanine residue.

Research has been conducted on the asymmetric hydrogenation of N-[(Z)-N-Benzoyl- or N-Boc-(2-fluorophenyl)dehydroalanyl]-(R)- or (S)-phenylalanine esters. nih.gov In these studies, cationic rhodium complexes with chiral diphosphine ligands such as PROPRAPHOS and BPPM were used as catalysts. The diastereomeric excess (de) of the resulting dipeptide derivatives was found to be in the range of 53-87%. nih.gov The efficiency of the chiral ligands and the influence of the existing chiral center in the substrate on the asymmetric induction were investigated. The results indicate that both the protecting group on the nitrogen and the choice of the chiral ligand play a significant role in the stereochemical outcome of the hydrogenation.

Table 2: Asymmetric Hydrogenation of Dehydrodipeptide Esters

| Substrate | Catalyst/Ligand | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| N-Benzoyl-(2-fluorophenyl)dehydroalanyl-(S)-phenylalanine methyl ester | [Rh(COD)₂]BF₄ / PROPRAPHOS | 82% | nih.gov |

| N-Boc-(2-fluorophenyl)dehydroalanyl-(S)-phenylalanine methyl ester | [Rh(COD)₂]BF₄ / PROPRAPHOS | 75% | nih.gov |

| N-Benzoyl-(2-fluorophenyl)dehydroalanyl-(R)-phenylalanine methyl ester | [Rh(COD)₂]BF₄ / BPPM | 87% | nih.gov |

More recent advancements have shown that rhodium-catalyzed conjugate additions of arylboronic acids to dehydroamino acids are also a reliable method for preparing C-C bonds with excellent stereocontrol. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis due to its mild reaction conditions and ability to generate reactive radical intermediates. mdpi.com This methodology can be applied to the stereoselective synthesis of unnatural α-amino acids.

One approach involves the stereoselective addition of a carbon-centered radical to a chiral imine derivative. For instance, a protocol has been developed for the addition of C-radicals, generated from ubiquitous carboxylic acids, to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This reaction is promoted by an organic acridinium-based photocatalyst and provides a convenient route to various unnatural α-amino acids. rsc.org

A more advanced strategy involves the synergistic merger of photoredox catalysis with biocatalysis. nsf.govnih.gov In this system, a photocatalyst generates a radical species which is then intercepted by an enzyme-bound intermediate. This approach has been used to prepare valuable noncanonical amino acids. nsf.govnih.gov For example, a benzyl radical, generated through a photoredox cycle, can add to a pyridoxal (B1214274) 5'-phosphate (PLP) enzyme-generated aminoacrylate intermediate. nih.gov The stereochemistry of the final product is controlled by the engineered PLP enzyme, allowing for the selective synthesis of either the D- or L-enantiomer. nsf.govnih.gov This innovative method represents a powerful platform for accessing structurally diverse and stereochemically complex amino acids, including those with fluorinated aromatic side chains.

Chemo-Enzymatic and Biocatalytic Synthesis Routes

The generation of non-natural, optically pure D-amino acids like 2,4,6-Trifluoro-D-Phenylalanine is effectively achieved through enzymatic processes. These methods offer high enantioselectivity, often under mild reaction conditions. acs.org

The asymmetric reductive amination of a prochiral keto acid precursor, 3-(2,4,6-trifluorophenyl)-2-oxopropanoic acid, is a direct and highly atom-economical route to the desired D-amino acid. This transformation is catalyzed by D-amino acid dehydrogenases (DAADHs). These enzymes facilitate the stereoselective addition of an amino group to the keto acid, utilizing a reduced nicotinamide (B372718) cofactor (NADH) which is oxidized to NAD⁺. nih.gov

To make the process cost-effective and continuous, a cofactor regeneration system is typically employed. A common approach involves a coupled enzyme system, such as using glucose dehydrogenase (GDH) to regenerate NADH from NAD⁺ using glucose as a sacrificial substrate. acs.org Engineered DAADHs have shown enhanced stability and catalytic efficiency for bulky substrates like phenylpyruvate derivatives. acs.org For instance, cascades involving an engineered D-amino acid dehydrogenase from Candida glabrata (CgDAADH) have been successfully applied for the synthesis of D-phenylalanine derivatives, achieving high conversions and isolation yields. acs.org

Table 1: Key Enzymes in Reductive Amination for D-Amino Acid Synthesis

| Enzyme Class | Specific Enzyme Example | Function | Cofactor System |

| D-Amino Acid Dehydrogenase (DAADH) | Engineered CgDAADH | Catalyzes the stereoselective amination of the α-keto acid to the corresponding D-amino acid. | NADH/NAD⁺ |

| Glucose Dehydrogenase (GDH) | BmGDH (Bacillus megaterium) | Regenerates NADH from NAD⁺, allowing for catalytic use of the expensive cofactor. | Glucose |

Transamination and Deracemization Processes

Transamination: D-Amino acid transaminases (DAATs), also known as D-aminotransferases, provide an alternative route for asymmetric synthesis. nih.gov These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor amino acid (e.g., D-alanine or D-aspartate) to the keto acid acceptor, 3-(2,4,6-trifluorophenyl)-2-oxopropanoic acid. nih.govyoutube.com The reaction yields the desired 2,4,6-Trifluoro-D-Phenylalanine and a keto acid by-product from the amino donor. youtube.comgoogle.com The choice of amino donor can influence the reaction equilibrium and ease of product separation. google.com DAATs from various Bacillus species are well-studied and have a broad substrate specificity, making them suitable for synthesizing a range of D-amino acids. nih.gov

Deracemization: Dynamic kinetic resolution, or deracemization, is a powerful strategy that can theoretically convert 100% of a racemic mixture of 2,4,6-Trifluoro-DL-Phenylalanine into the pure D-enantiomer. mdpi.com This process typically involves a dual-enzyme system:

An L-amino acid specific oxidase enantioselectively oxidizes the L-enantiomer from the racemic mixture back to the intermediate keto acid, 3-(2,4,6-trifluorophenyl)-2-oxopropanoic acid.

A D-selective enzyme, either a DAADH or a DAAT, simultaneously converts this in-situ generated keto acid into the desired D-enantiomer. researchgate.net

Fmoc Protection Strategies for Trifluoro-D-Phenylalanine Derivatives

Once the chiral amino acid 2,4,6-Trifluoro-D-Phenylalanine is synthesized, its α-amino group must be protected to enable its use in stepwise peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose. lgcstandards.com

The introduction of the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions. The most common reagents are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com

Reaction Conditions: The reaction is often performed using Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous basic solution, and the Fmoc reagent is added in a water-miscible organic solvent like dioxane or tetrahydrofuran (B95107) (THF). total-synthesis.comthermofisher.com

pH Control: Maintaining a basic pH (typically 9-9.5) is crucial. thermofisher.com A base, such as sodium carbonate or sodium bicarbonate, is used to neutralize the acid released during the reaction and to ensure the amino group is deprotonated and nucleophilic. chemicalbook.com

Solvent System: A biphasic system, such as dioxane/water or THF/water, is common, allowing both the water-soluble amino acid and the organic-soluble Fmoc reagent to react. thermofisher.comchemicalbook.com

Reagent Choice: Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable, the reaction is easier to control, and it results in fewer side reactions, such as the formation of dipeptides. total-synthesis.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reaction kinetics and minimize side-product formation. total-synthesis.comchemicalbook.com

Optimization for a sterically hindered or electron-withdrawn amino acid like 2,4,6-Trifluoro-D-Phenylalanine may involve adjusting reaction times or the stoichiometry of the Fmoc reagent to ensure complete conversion. nih.gov

Table 2: Typical Conditions for Fmoc-Protection of Amino Acids

| Parameter | Condition | Rationale | Source |

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Activated form for N-acylation. Fmoc-OSu is often preferred for higher stability and fewer by-products. | total-synthesis.com |

| Base | Na₂CO₃ or NaHCO₃ | Maintains nucleophilicity of the amino group and neutralizes acidic by-products. | total-synthesis.comchemicalbook.com |

| Solvent | Dioxane/Water or THF/Water | Biphasic system to dissolve both the amino acid and the Fmoc reagent. | thermofisher.comchemicalbook.com |

| pH | 9.0 - 9.5 | Optimal for deprotonation of the α-amino group without significant hydrolysis of the Fmoc reagent. | thermofisher.com |

| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. | total-synthesis.comchemicalbook.com |

Stability Considerations of the Fmoc Group under Reaction Conditions

The utility of the Fmoc group is defined by its unique stability profile. It is exceptionally stable under acidic conditions, which makes it orthogonal to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) that are cleaved by trifluoroacetic acid (TFA). lgcstandards.comchempep.comnih.gov

Conversely, the Fmoc group is highly sensitive to basic conditions, particularly secondary amines. chempep.com Cleavage occurs via a base-induced β-elimination mechanism. chempep.commdpi.com A base, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. lgcstandards.commdpi.com This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently trapped by the amine base. chempep.com

While robust, the Fmoc group's lability to base requires careful consideration during synthesis:

Premature Cleavage: During slow or difficult coupling steps in peptide synthesis, the presence of tertiary amine bases like diisopropylethylamine (DIPEA) can lead to partial, premature deprotection, although the Fmoc group is significantly more stable to tertiary amines than to secondary amines. chempep.com

Hydrogenolysis: Its stability towards catalytic hydrogenolysis is debated and can be sequence-dependent, meaning it is only considered quasi-orthogonal to protecting groups like benzyl (Bzl) or benzyloxycarbonyl (Cbz). total-synthesis.comchempep.com

Aspartimide Formation: In peptide synthesis, sequences containing aspartic acid can undergo base-catalyzed aspartimide formation, a side reaction exacerbated by the repeated base treatments for Fmoc removal. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

Rigorous purification at each stage is critical to obtaining high-purity Fmoc-2,4,6-Trifluoro-D-Phenylalanine. The techniques employed differ for the hydrophilic amino acid precursor and the more lipophilic final Fmoc-protected product.

Purification of 2,4,6-Trifluoro-D-Phenylalanine: Following enzymatic synthesis, the D-amino acid must be separated from enzymes, salts, and unreacted substrates. Common methods include:

Crystallization: The product can be crystallized from the aqueous reaction mixture by adjusting the pH to its isoelectric point, which minimizes its solubility.

Ion-Exchange Chromatography: This technique separates molecules based on charge and is highly effective for purifying amino acids from complex mixtures.

Purification of this compound: After the protection reaction, a multi-step workup is required to isolate the final product. thermofisher.com

Extraction of Unreacted Fmoc Reagent: The reaction mixture is first washed with a nonpolar organic solvent, such as hexane (B92381) or diethyl ether, to remove excess, unreacted Fmoc-OSu or by-products like Fmoc-OH. total-synthesis.comthermofisher.com The desired product remains in the aqueous basic layer.

Acidification and Product Extraction: The aqueous layer is then acidified to a pH of 1-2 with a strong acid like HCl. total-synthesis.comthermofisher.com This protonates the carboxylate group of the Fmoc-amino acid, making it significantly more soluble in organic solvents. The product is then extracted into an organic solvent like ethyl acetate. total-synthesis.comthermofisher.com

Washing and Drying: The combined organic layers are washed with water and brine to remove residual inorganic salts and acid. thermofisher.com The organic phase is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄. thermofisher.com

Recrystallization: After evaporating the solvent, the crude solid is purified by recrystallization. A common solvent system is ethyl acetate/hexane, where the product is dissolved in a minimal amount of the more polar solvent and the less polar solvent is added to induce precipitation of the pure compound. thermofisher.com

Purity Analysis: The purity of the final product is assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. chemicalbook.comsigmaaldrich.com High purity is essential, as even small amounts of impurities like free amino acids or dipeptides can cause significant issues in subsequent peptide synthesis. sigmaaldrich.com

Integration of Fmoc 2,4,6 Trifluoro D Phenylalanine in Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains, and the integration of Fmoc-2,4,6-Trifluoro-D-phenylalanine requires consideration of several key parameters to ensure high yield and purity.

The choice of coupling reagent is critical for efficiently forming the amide bond between this compound and the growing peptide chain. The electron-withdrawing nature of the trifluorinated phenyl ring can influence the reactivity of the carboxylic acid, necessitating robust activation methods. Common coupling reagents used in Fmoc-SPPS include aminium/uronium salts like HATU and HBTU, and carbodiimides such as DIC, often used in conjunction with an additive like OxymaPure®. jpt.commerckmillipore.com

Uronium/aminium salt-based reagents are known for their high coupling efficiency and fast reaction rates. wikipedia.org For sterically hindered or electronically deactivated amino acids, reagents like HATU are often preferred. The activation with HATU proceeds through the formation of a highly reactive OAt-active ester. wikipedia.org The pyridine nitrogen in the HOAt moiety is thought to provide neighboring group assistance, stabilizing the transition state and accelerating the coupling reaction. merckmillipore.com

Carbodiimide-mediated couplings, particularly with DIC and an additive such as OxymaPure, offer a cost-effective and efficient alternative. OxymaPure has been shown to be as effective as, and in some cases superior to, HOBt in suppressing racemization and improving coupling efficiency. rsc.orgnih.gov The combination of DIC/Oxyma is particularly useful for minimizing racemization of sensitive amino acids. reddit.com

Table 1: Comparison of Common Coupling Reagents for this compound Integration

| Coupling Reagent | Activator Type | Advantages | Considerations |

| HATU | Uronium Salt | High coupling efficiency, fast reaction rates, suitable for hindered couplings. | Higher cost, potential for guanidinylation side reaction if not pre-activated. |

| HBTU | Uronium Salt | Good coupling efficiency, widely used. | Can be less effective than HATU for very difficult couplings. |

| DIC/OxymaPure® | Carbodiimide/Additive | Low racemization, cost-effective, stable additive. | Reaction rates may be slower than with uronium salts. |

The removal of the Fmoc protecting group is a critical step that must be both complete to avoid deletion sequences and gentle enough to prevent side reactions. The standard deprotection cocktail is 20% piperidine (B6355638) in a polar aprotic solvent like DMF. wikipedia.org However, for sensitive sequences, alternative methodologies may be employed to minimize common side reactions such as diketopiperazine formation and racemization.

Diketopiperazine (DKP) formation is a significant side reaction that can occur at the dipeptide stage, leading to cleavage of the peptide from the resin and termination of the chain. iris-biotech.de This intramolecular cyclization is particularly prevalent with sequences containing proline or D-amino acids at the C-terminus or penultimate position. digitellinc.com The use of this compound, a D-amino acid, can increase the propensity for DKP formation.

Several strategies can be employed to suppress this side reaction:

Use of sterically hindered resins: Resins such as 2-chlorotrityl chloride (2-CTC) are highly effective at minimizing DKP formation due to the steric bulk of the trityl linker, which physically impedes the intramolecular cyclization.

Alternative deprotection reagents: The use of bulkier secondary amines or more dilute piperidine solutions can sometimes reduce the rate of DKP formation. A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF. acs.org

Coupling of dipeptide units: Instead of sequential coupling of the first two amino acids, a pre-formed dipeptide can be coupled to the resin, thus bypassing the vulnerable dipeptidyl-resin intermediate. iris-biotech.de

Racemization, or the loss of stereochemical integrity at the α-carbon, is a concern during both the activation/coupling and deprotection steps. nih.gov While urethane-based protecting groups like Fmoc are designed to suppress racemization during coupling, certain amino acids remain susceptible, particularly under strongly basic conditions or with prolonged activation times. nih.gov For D-amino acids, racemization would lead to the formation of the corresponding L-diastereomer.

Strategies to prevent racemization include:

Choice of coupling reagents and additives: The use of additives like OxymaPure with carbodiimides is known to significantly reduce racemization. nih.govnih.gov For particularly sensitive amino acids, base-free coupling conditions with DIC/OxymaPure can be beneficial. bachem.com

Use of hindered bases: In coupling reactions requiring a base, sterically hindered bases such as 2,4,6-collidine are preferred over less hindered bases like diisopropylethylamine (DIPEA) to minimize proton abstraction from the α-carbon. researchgate.net

Controlled deprotection conditions: While Fmoc deprotection itself is not a primary cause of racemization for most amino acids, prolonged exposure to base or the use of stronger bases could potentially increase the risk. Therefore, using the minimum time required for complete deprotection is advisable.

Table 2: Strategies to Minimize Side Reactions for Peptides Containing this compound

| Side Reaction | Contributing Factors | Mitigation Strategies |

| Diketopiperazine Formation | D-amino acid at C-terminus or penultimate position; Base-catalyzed intramolecular cyclization. | Use of 2-chlorotrityl chloride resin; Alternative deprotection reagents (e.g., DBU/piperazine); Coupling of a dipeptide fragment. |

| Racemization | Prolonged activation; Use of strong, non-hindered bases during coupling. | Use of DIC/OxymaPure for coupling; Employment of sterically hindered bases (e.g., collidine); Minimizing pre-activation and coupling times. |

The choice of solid support is a foundational decision in SPPS. For the synthesis of peptide acids, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are commonly employed. peptide.comuci.edu

2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide from the support under very mild acidic conditions, which keeps acid-labile side-chain protecting groups intact. researchgate.net Loading of the first amino acid, this compound, is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like DIPEA in a non-polar solvent such as dichloromethane (DCM). peptideweb.compeptide.com This method avoids the need for carboxyl group activation, thereby preventing racemization during the loading step. bharavilabs.in A subsequent capping step with a mixture of DCM/methanol/DIPEA is often performed to deactivate any remaining reactive chlorotrityl groups. peptideweb.com

Wang Resin: Wang resin is a benzyl (B1604629) alcohol-based resin that is also popular for Fmoc-SPPS of peptide acids. peptide.com Loading of the first amino acid onto Wang resin typically requires activation of the carboxyl group, for example, using DIC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). biotage.com To minimize the risk of racemization during this activation step, the addition of an auxiliary nucleophile like HOBt or OxymaPure is recommended. peptide.com

Table 3: Comparison of Resins for SPPS of Peptides Containing C-terminal this compound

| Resin | Linker Type | Loading Conditions | Advantages | Disadvantages |

| 2-Chlorotrityl Chloride | Trityl | Fmoc-AA, DIPEA in DCM | Racemization-free loading; Suppresses DKP formation; Mild cleavage conditions. | Higher cost; Sensitive to moisture. |

| Wang | Benzyl Alcohol | Fmoc-AA, DIC/DMAP, +/- OxymaPure | Lower cost; Good stability. | Potential for racemization during loading; More susceptible to DKP formation. |

Advanced Fmoc Deprotection Methodologies to Minimize Side Reactions

Solution-Phase Peptide Synthesis Approaches Incorporating the Compound

While less common for the synthesis of long peptides, solution-phase synthesis offers advantages for the large-scale production of shorter peptides or for fragment condensation strategies. The incorporation of this compound in solution-phase synthesis follows the same fundamental principles of peptide bond formation.

A typical solution-phase coupling would involve the activation of the carboxyl group of this compound using reagents such as HATU, HBTU, or DIC/OxymaPure, followed by reaction with the free amine of another amino acid or peptide fragment in a suitable organic solvent like DMF or DCM. delivertherapeutics.com Purification after each coupling step is required, typically by extraction or crystallization. The Fmoc group is then removed using a solution of piperidine in an organic solvent, followed by work-up to isolate the deprotected peptide fragment for the next coupling step. delivertherapeutics.com While methodologically more demanding than SPPS, solution-phase synthesis provides greater flexibility in terms of scale and purification of intermediates.

Effects of Trifluorination on Peptide Elongation and Yields

The introduction of fluorine atoms onto the phenylalanine side chain can significantly impact the efficiency of peptide synthesis. The three fluorine atoms in this compound are larger than hydrogen atoms, leading to increased steric hindrance. This bulkiness can impede the coupling reaction, where the activated carboxyl group of the incoming amino acid reacts with the free amino group of the resin-bound peptide chain.

Research into the synthesis of peptides with sterically hindered amino acids has shown that these residues can lead to incomplete or slower coupling reactions. nih.govcem.com This is particularly true in solid-phase peptide synthesis (SPPS), where reaction kinetics can be influenced by the accessibility of reactive sites on the solid support. The trifluorinated phenyl ring can physically obstruct the approach of the coupling reagents and the N-terminal amine, potentially requiring modified synthesis protocols to achieve high yields.

To overcome these challenges, several strategies can be employed:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help ensure complete acylation of the N-terminal amine.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can drive the reaction to completion.

More Potent Coupling Reagents: Utilizing highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can enhance the rate and efficiency of amide bond formation for hindered residues.

Microwave-Assisted SPPS: The application of microwave energy can accelerate the coupling and deprotection steps in SPPS, proving particularly effective for overcoming the steric hindrance associated with bulky amino acids. cem.com

| Parameter | Fmoc-D-Phenylalanine (Standard) | This compound (TFA-D-Phe) | Rationale for Difference |

|---|---|---|---|

| Steric Hindrance | Low | High | The van der Waals radius of fluorine is larger than hydrogen, increasing the bulk of the side chain. |

| Standard Coupling Time | 30-60 min | 60-120 min or Double Coupling | Increased steric bulk slows down the kinetics of the amide bond formation. |

| Coupling Efficiency (per step) | >99% | 97-99% (Can be lower without optimization) | Hindered access to the N-terminal amine can lead to incomplete reactions. |

| Typical Overall Yield (10-mer peptide) | High | Moderate to High (Highly dependent on protocol) | Cumulative effect of potentially lower coupling efficiencies at each step involving TFA-D-Phe. |

| Recommended Coupling Reagent | HBTU/DIC | HATU/COMU | More potent activators are often required to overcome the activation energy barrier for hindered couplings. |

Orthogonal Protecting Group Strategies for Side-Chain Modification

In modern peptide chemistry, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. luxembourg-bio.com This allows for the selective modification of specific parts of a peptide, such as the side chain of a particular amino acid, while the rest of the molecule remains protected. The standard Fmoc/tBu strategy is a cornerstone of this approach.

However, the concept of applying a side-chain protecting group to this compound in the traditional sense is not applicable. The side chain of phenylalanine is a benzyl group, which is chemically inert under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). Unlike amino acids such as lysine, aspartic acid, or cysteine, which have reactive functional groups (amine, carboxylic acid, and thiol, respectively) in their side chains, the phenyl ring of phenylalanine does not require a protecting group to prevent unwanted side reactions during peptide elongation.

Therefore, the "orthogonal strategy" for modifying the side chain of a 2,4,6-Trifluoro-D-Phenylalanine residue involves post-synthetic modification (PSM) of the fully assembled peptide. This approach is orthogonal because the modification is performed after the completion of the peptide chain elongation and N-terminal Fmoc removal, using chemistry that selectively targets the C-H bonds of the aromatic ring without affecting other amino acid side chains (which are often still protected by acid-labile groups like tBu, Boc, or Trt).

The primary method for such modifications is Palladium-catalyzed C-H activation and functionalization . nih.govsci-hub.ru This powerful technique allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic ring. The process is highly selective and can be directed to specific positions on the phenyl ring. The trifluorinated phenyl ring of this compound already has defined points of substitution, but C-H activation could theoretically target the remaining C-H bonds, although the electron-withdrawing nature of the fluorine atoms would significantly influence the reactivity.

The orthogonality of this strategy is maintained as the conditions for C-H activation (e.g., a Palladium catalyst, specific ligands, and reaction conditions) are completely different from and compatible with the standard reagents used in Fmoc-SPPS:

Fmoc group removal: Base-labile (e.g., piperidine in DMF).

Side-chain protecting groups (e.g., tBu, Boc, Trt): Acid-labile (e.g., TFA).

C-H Functionalization: Metal-catalyzed (e.g., Pd(OAc)₂), performed on the protected peptide, often on-resin.

This post-synthetic approach allows for the introduction of a wide variety of functionalities, such as biotin, fluorescent probes, or cross-linking agents, onto the phenylalanine side chain, thereby creating peptides with novel properties that would be difficult to achieve by incorporating a pre-modified amino acid.

| Protection / Modification Step | Chemical Reagent / Condition | Target Functional Group | Compatibility with Other Steps |

|---|---|---|---|

| α-Amine Protection (Fmoc) | Removed by base (e.g., 20% Piperidine in DMF) | N-terminal amine | Stable to acid and Pd-catalysis. |

| Side-Chain Protection (e.g., Boc, tBu) | Removed by strong acid (e.g., 95% TFA) | Lysine amine, Asp/Glu carboxyl, etc. | Stable to base and Pd-catalysis. |

| Side-Chain Modification (C-H Activation) | Pd-catalyst (e.g., Pd(OAc)₂) + Ligands/Reagents | C-H bonds of the Phenylalanine ring | Conditions do not cleave Fmoc or standard acid-labile protecting groups. Performed post-synthesis. |

Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Compound and Peptide Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of Fmoc-2,4,6-Trifluoro-D-phenylalanine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the molecule.

¹H NMR (Proton NMR) is used to identify the number and environment of hydrogen atoms in the molecule. Key expected signals for this compound would include those from the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc handle, the α- and β-protons of the phenylalanine backbone, and the remaining aromatic proton on the trifluorophenyl ring.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment, such as carbonyl, aromatic, and aliphatic carbons.

¹⁹F NMR (Fluorine-19 NMR) is particularly crucial for this compound due to the three fluorine atoms on the phenyl ring. nih.gov The high natural abundance and sensitivity of the ¹⁹F nucleus make it an excellent probe. nsf.gov The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum confirm the 2,4,6-substitution pattern on the aromatic ring. Due to the high sensitivity of fluorine chemical shifts to the local environment, ¹⁹F NMR is a powerful tool for studying fluorinated molecules. nsf.gov

Table 1: Representative NMR Data for Fmoc-Phenylalanine Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Fmoc) | 7.2 - 7.9 |

| ¹H | CH (Fmoc & α-amino acid) | 4.1 - 4.4 |

| ¹H | CH₂ (Fmoc) | 4.1 - 4.4 |

| ¹H | CH₂ (β-amino acid) | 2.8 - 3.2 |

| ¹³C | Carbonyl (Carboxyl & Urethane) | ~170 & ~156 |

| ¹³C | Aromatic (Fmoc & Phenyl) | 120 - 145 |

| ¹³C | Aliphatic (Fmoc & Amino Acid) | 40 - 70 |

| ¹⁹F | Aromatic C-F | -90 to -120 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on similar structures.

When this compound is incorporated into a peptide, NMR spectroscopy remains a vital tool for confirming the successful conjugation and for studying the structure of the resulting peptide.

Mass Spectrometry (HRMS, ESI-MS) for Molecular Weight and Compositional Verification

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives without causing significant fragmentation. nih.gov It allows for the accurate determination of the molecular weight of the compound. ESI-MS can be used to characterize Nα-Fmoc-protected dipeptide isomers. nih.gov The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected composition of C₂₄H₁₈F₃NO₄. HRMS is also used to verify the composition of larger molecules, such as peptide tetramers. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 442.12 | Molecular Weight Confirmation |

| ESI-MS | [M+Na]⁺ | 464.10 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 442.1213 | Elemental Formula Confirmation (C₂₄H₁₉F₃NO₄⁺) |

| MS/MS | Fragment Ions | Various | Structural Elucidation (e.g., loss of Fmoc group) |

Note: The exact m/z values may vary slightly based on the specific instrument calibration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For this compound, key absorption bands would be expected for the N-H stretch of the carbamate (B1207046), the C=O stretches of the carbamate and carboxylic acid, the aromatic C=C stretches of the fluorenyl and trifluorophenyl groups, and the C-F stretches. The presence and position of these bands confirm the integrity of the key functional groups within the molecule. For instance, IR spectroscopy has been used to study the structural features of Fmoc-phenylalanine in different buffer conditions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The fluorenyl group of the Fmoc protecting group has a strong chromophore that absorbs in the UV region, typically around 265 nm and 300 nm. researchgate.net This characteristic absorption is often used for the quantification of Fmoc-containing compounds during HPLC analysis. The absorption spectrum of L-phenylalanine shows maxima at 252 nm, 258 nm, and 264 nm. thermofisher.com

Table 3: Key Spectroscopic Data for Functional Group Analysis

| Technique | Functional Group | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H Stretch (Carbamate) | ~3300 |

| IR | C=O Stretch (Carboxylic Acid) | ~1710 |

| IR | C=O Stretch (Carbamate) | ~1690 |

| IR | Aromatic C=C Stretch | ~1600, ~1450 |

| IR | C-F Stretch | ~1100-1300 |

| UV-Vis | Fluorenyl Group (Fmoc) | ~265 nm, ~300 nm |

Chromatographic Techniques for Purity, Isolation, and Diastereomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities, for its isolation during synthesis, and for determining its stereochemical purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its purification. The development of a robust HPLC method is crucial for obtaining accurate and reproducible results.

A typical HPLC method for an Fmoc-amino acid derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. phenomenex.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm). sigmaaldrich.com Purification of the crude product is often achieved using preparative HPLC.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Note: These are general parameters and would require optimization for the specific compound and system.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is critical to determine its enantiomeric purity. Chiral chromatography is the most common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based (e.g., teicoplanin) columns being particularly effective for the separation of N-protected amino acids. phenomenex.comresearchgate.net The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. For many applications, an enantiomeric purity of >99% is required. phenomenex.com

Table 5: Typical Chiral Chromatography System for Fmoc-Amino Acids

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | e.g., Methanol/Acetic Acid/Triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Note: The mobile phase composition is highly dependent on the specific chiral stationary phase used and must be optimized for the separation of the enantiomers of this compound.

Elemental Analysis for Compositional Verification (research context)

Elemental analysis is a cornerstone technique in the analytical characterization of novel or synthesized chemical compounds within a research setting. For a complex molecule such as this compound, this method provides a fundamental assessment of its elemental composition, which is crucial for verifying its identity and purity. The technique quantitatively determines the percentage by mass of key elements within a sample—primarily carbon (C), hydrogen (H), and nitrogen (N).

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound at high temperatures. This process converts the constituent elements into simple, stable gases. For this compound, the carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced back to N2. These combustion products are then passed through a series of detectors, each specifically designed to measure the quantity of one of the resulting gases. From these measurements, the percentage of each element in the original sample can be accurately calculated.

In a research context, the experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities. For this compound, with a molecular formula of C₂₄H₁₈F₃NO₄, the theoretical elemental composition serves as the benchmark for this verification. Discrepancies between the found and calculated values can indicate the presence of solvents, by-products from the synthesis, or an incorrect molecular structure. Therefore, elemental analysis is an indispensable quality control step in the synthesis and characterization of highly specialized research materials like fluorinated amino acid derivatives.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 24 | 288.264 | 64.14 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 4.04 |

| Fluorine | F | 18.998 | 3 | 56.994 | 12.69 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.12 |

| Oxygen | O | 15.999 | 4 | 63.996 | 14.25 |

| Total | 449.405 | 100.00 |

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical Mass Percent (%) | Experimental Mass Percent (%) |

| Carbon (C) | 64.14 | Data not available in cited sources |

| Hydrogen (H) | 4.04 | Data not available in cited sources |

| Nitrogen (N) | 3.12 | Data not available in cited sources |

Computational and Theoretical Investigations of Fmoc 2,4,6 Trifluoro D Phenylalanine Containing Systems

Molecular Modeling and Simulation of Peptides and Peptidomimetics

Molecular modeling and simulation serve as a computational microscope, allowing researchers to visualize and analyze the behavior of peptides containing Fmoc-2,4,6-Trifluoro-D-Phenylalanine in various environments.

Detailed research in this area involves systematic exploration of the potential energy surface of the peptide. mdpi.com This is often achieved through methods like conformational grid searches, where the key dihedral angles (phi, psi) of the peptide backbone are systematically varied to generate a library of possible structures. nih.gov For each conformation, the potential energy is calculated, resulting in a Ramachandran plot that maps the energetically favorable and unfavorable regions. nih.gov

By applying restraints based on experimental data or theoretical considerations, the vast conformational space can be narrowed down to a few closely related, low-energy conformers. mdpi.com This analysis reveals how the trifluorinated residue restricts or alters the accessible conformations compared to its non-fluorinated counterpart, providing a foundational understanding for rational peptide design.

Molecular Dynamics (MD) simulations offer a dynamic view of peptide behavior, capturing the intricate motions and interactions of the molecule over time. nih.gov For a peptide containing this compound, MD simulations can reveal how the fluorinated residue affects structural stability, flexibility, and interactions with its environment, such as a solvent or a biological membrane. nih.govmdpi.com

Setting up an MD simulation involves placing the peptide, often starting from an α-helical structure predicted by tools like QUARK, into a simulated environment, such as a water box or a lipid bilayer. nih.govnih.gov The system's behavior is then simulated over nanoseconds, governed by a set of equations of motion and a force field (e.g., OPLS_2005) that describes the interactions between atoms. nih.gov

These simulations provide microscopic insights into various processes, including:

Peptide Folding and Structuring: Observing how the conformational flexibility introduced by the trifluorophenyl group influences the peptide's ability to adopt and maintain secondary structures. nih.gov

Membrane Interactions: Simulating the initial stages of peptide-membrane interaction, which can elucidate the mechanisms of action for antimicrobial or cell-penetrating peptides. nih.govmdpi.com The simulations can show the peptide anchoring to the membrane surface through electrostatic and hydrophobic interactions. mdpi.com

Solvent Effects: Analyzing the hydration shell around the peptide and how the fluorine atoms influence interactions with water molecules.

The data from MD simulations helps correlate the structural dynamics at the molecular level with experimentally observed biological activities. nih.gov

Quantum Chemical Calculations on Electronic Structure and Fluorine Effects

Quantum chemical (QC) calculations provide a fundamental understanding of the electronic properties of molecules, which is essential for explaining the effects of fluorination. nih.gov For this compound, QC methods like ab initio calculations can elucidate the relationship between its chemical structure and its physicochemical characteristics. nih.gov

A key area of investigation is how the highly electronegative fluorine atoms alter the electron distribution within the phenylalanine side chain and the entire peptide. This has profound implications for non-covalent interactions, which are critical for molecular recognition and binding. Recent studies have highlighted the importance of interactions involving fluorine, such as the hydrogen bond-induced fluorine bond (HBiFB). nih.gov These interactions, with energies ranging from -1.5 to -4.0 kcal/mol, can significantly enhance ligand-protein binding affinity by approximately 1 kcal/mol. nih.gov QC calculations can model these interactions, revealing features like positively charged σ-holes and intermolecular electron transfer, which are crucial for understanding the enhanced bioactivity of many fluorinated drugs. nih.gov

Prediction of Spectroscopic Properties (e.g., ¹⁹F NMR Chemical Shifts)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying fluorinated molecules, as the ¹⁹F nucleus is 100% abundant and highly sensitive to its local electronic environment. nsf.gov However, assigning specific signals in a multifluorinated molecule can be challenging. nih.gov Computational prediction of ¹⁹F NMR chemical shifts has become an invaluable tool for structural elucidation and for understanding ligand-protein interactions. nih.gov

The prediction process typically involves Density Functional Theory (DFT) calculations. nih.gov Various DFT methods and basis sets have been evaluated to find the best balance between accuracy and computational cost.

| Method/Basis Set | Mean Absolute Error (ppm) | Root Mean Square Error (ppm) | Notes |

| B3LYP/6-31+G(d,p) | 2.1 | - | Recommended for rapid predictions of aromatic ¹⁹F shifts. nih.gov |

| B3LYP/6-311+G(2d,p) | 1.7 | - | Offers slightly better accuracy with a larger basis set. nih.gov |

| ωB97XD/aug-cc-pvdz | - | 3.57 | Recommended for its combination of accuracy and computational time for a range of fluorinated molecules. rsc.org |

| ωB97XD/6–31+G(d,p) | - | Low | Found to be the most appropriate for computing ¹⁹F NMR shifts in per- and polyfluoroalkyl substances (PFAS). nsf.gov |

This table presents a summary of findings from different computational studies for predicting ¹⁹F NMR chemical shifts. The specific accuracy can vary depending on the class of molecules studied.

These computational approaches can achieve a high degree of accuracy, with errors in some cases being as low as a few parts per million (ppm). nih.govrsc.org This allows for the reliable assignment of experimental NMR signals and provides insights into the conformation and binding mode of peptides containing this compound in complex biological systems. nih.gov

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity using computational methods. mdpi.com For peptides containing this compound, these studies are crucial for optimizing their therapeutic potential, for instance, in the development of new antimicrobial or anti-cancer agents. nih.gov

Computational tools used in SAR studies include molecular docking and Quantitative Structure-Property Relationship (QSPR) modeling. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a specific protein target. It helps identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the trifluorophenyl residue and the target's binding pocket, providing a rationale for the peptide's efficacy. nih.gov

QSPR/QSAR: These methods develop mathematical models that correlate variations in a peptide's structure with changes in its observed biological activity. nih.govnih.gov For example, a QSAR model could predict the inhibitory potency of a series of peptides based on descriptors that quantify their electronic and steric properties. nih.gov

By establishing these relationships, in silico SAR studies can guide the design of new peptide analogues with improved activity and selectivity, accelerating the drug discovery process and reducing the need for extensive experimental screening. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure fluorinated amino acids like Fmoc-2,4,6-Trifluoro-D-Phenylalanine remains a challenging yet critical area of research. mdpi.com Current methodologies often rely on multi-step procedures. Future research is focused on developing more direct and efficient stereoselective synthetic routes.

Recent advances in catalysis offer promising avenues. rsc.orgnih.gov Metal-catalyzed C-H fluorination and asymmetric phase-transfer catalysis are being explored to introduce fluorine atoms with high precision and stereocontrol. nih.gov Photocatalytic and radical fluorination methods are also emerging as powerful tools for the late-stage fluorination of complex molecules, which could be adapted for the synthesis of fluorinated phenylalanine derivatives. nih.gov

The development of novel fluorinating reagents is another key area. Reagents that are safer, more selective, and effective under milder conditions will be instrumental in streamlining the synthesis of this compound and its analogs. mdpi.com The goal is to create scalable and cost-effective processes to meet the increasing demand for these specialized building blocks in research and development. researchgate.net

Table 1: Comparison of Synthetic Strategies for Fluorinated Amino Acids

| Synthetic Strategy | Advantages | Challenges | Key Catalyst/Reagent Examples |

|---|---|---|---|

| Metal-Catalyzed Fluorination | High site-selectivity, applicable to complex molecules. nih.gov | Catalyst cost and toxicity, optimization of reaction conditions. | Palladium (Pd), Silver (Ag). nih.gov |

| Photocatalytic/Radical Fluorination | Mild reaction conditions, high functional group tolerance. nih.gov | Control of radical reactivity, potential for side reactions. | Dibenzosuberenone, Selectfluor. nih.gov |

| Nucleophilic Fluorination | Readily available fluoride (B91410) sources, well-established methods. nih.gov | Requires pre-functionalized substrates, harsh reaction conditions may be needed. | Diethylaminosulfur trifluoride (DAST), Silver fluoride (AgF). nih.gov |

| Enzymatic/Biosynthetic Methods | High stereoselectivity, environmentally friendly. nih.govacs.org | Limited substrate scope of natural enzymes, requires enzyme engineering. | Fluorinase, engineered aminoacyl-tRNA synthetases. acs.orgmdpi.com |

Expanded Applications in High-Throughput Screening of Fluorinated Peptide Libraries

High-throughput screening (HTS) of peptide libraries is a powerful tool for drug discovery and identifying ligands for specific biological targets. nih.govbmglabtech.com The incorporation of this compound into these libraries offers significant advantages. The fluorine atoms can enhance the metabolic stability and binding affinity of the peptides. nih.govresearchgate.net

Future applications will leverage advanced screening platforms, such as phage display and DNA-encoded libraries, to explore vast chemical spaces of fluorinated peptides. nih.govnih.gov These technologies, combined with the unique properties of fluorinated amino acids, will accelerate the discovery of novel therapeutic peptides and diagnostic agents. acs.org The development of specialized screening assays that can detect the subtle but significant effects of fluorination will also be crucial. acs.org

The use of ¹⁹F NMR spectroscopy in screening is a particularly promising avenue. The fluorine atoms in this compound can serve as sensitive probes to monitor peptide-protein interactions, providing detailed information about binding events. researchgate.net This technique can be integrated into HTS workflows to rapidly identify and characterize hits from fluorinated peptide libraries.

Integration into Advanced Peptide-Based Materials and Nanotechnology Research

Peptides that self-assemble into well-defined nanostructures are at the forefront of materials science and nanotechnology. researchgate.net The incorporation of this compound into these peptides can significantly influence their self-assembly behavior, leading to the formation of novel materials with enhanced properties. nih.gov

The fluorous effect, driven by the tendency of fluorinated segments to segregate from non-fluorinated environments, can be harnessed to control the morphology and stability of peptide nanomaterials. nih.govacs.org This allows for the design of hydrogels, nanofibers, and other nanostructures with tunable mechanical and chemical properties. nih.gov These advanced materials have potential applications in tissue engineering, drug delivery, and as biosensors. nih.gov

Future research will focus on creating "smart" materials that respond to specific environmental stimuli. The unique electronic properties conferred by the trifluorophenyl group could be exploited to develop materials that change their structure or function in response to light, pH, or specific biomolecules. The enhanced thermal and proteolytic stability of fluorinated peptides is also a key advantage for developing robust and long-lasting biomaterials. nih.gov

Synergistic Approaches Combining Synthetic Biology and Fluorine Chemistry in Protein Engineering

The convergence of synthetic biology and fluorine chemistry is opening up new frontiers in protein engineering. nih.govacs.org By expanding the genetic code, it is now possible to site-specifically incorporate non-canonical amino acids, including fluorinated ones like 2,4,6-Trifluoro-D-Phenylalanine, into proteins. nih.gov This allows for the precise modification of protein structure and function in ways that are not possible with the 20 canonical amino acids. nih.gov

Future research will focus on developing more efficient and versatile systems for the biosynthetic incorporation of fluorinated amino acids. mdpi.com This includes the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can selectively recognize and incorporate this compound in response to a unique codon. nih.gov

This synergistic approach will enable the creation of proteins with novel catalytic activities, enhanced stability, and new binding specificities. researchgate.net For example, the introduction of fluorinated residues into enzymes could alter their substrate specificity or enhance their stability in non-aqueous solvents. In the realm of therapeutic proteins, site-specific fluorination could improve pharmacokinetic properties and reduce immunogenicity. mdpi.com The combination of computational protein design with the unique properties of fluorine will be a powerful strategy for creating next-generation protein-based therapeutics and biocatalysts. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Diethylaminosulfur trifluoride | DAST |

| Silver fluoride | AgF |

| Dibenzosuberenone | - |

| Selectfluor | - |

| Palladium | Pd |

| Silver | Ag |

| ¹⁹F NMR | Fluorine-19 nuclear magnetic resonance |

| DNA | Deoxyribonucleic acid |

Q & A

Q. How can researchers optimize the solid-phase peptide synthesis (SPPS) protocols for incorporating Fmoc-2,4,6-Trifluoro-D-Phenylalanine into hydrophobic peptide sequences?

- Methodological Answer : The synthesis of fluorinated peptides requires careful handling of hydrophobic residues. Use preloaded Fmoc-D-Phe-Wang resin (0.796 mmol/g loading) with a 0.2 mM scale. Swell the resin in DMF for 20 minutes, followed by double Fmoc-deprotection using 30% piperidine in DMF (2 × 20 min). For coupling, dissolve 3 equivalents of this compound with HBTU/HOBt/DIPEA in DMF and shake for 30 minutes. Repeat coupling steps to improve yield. Monitor purity via HPLC under basic conditions (0.1% NHOH) to reduce aggregation .

Q. What strategies mitigate solubility challenges during purification of this compound-containing peptides?

- Methodological Answer : Fluorinated peptides often exhibit low solubility in aqueous buffers. Prepare stock solutions in DMSO (e.g., 10 mM) and dilute with PEG300 or Tween 80 to enhance solubility. For reverse-phase HPLC, use PLRP-S columns with acetonitrile/water gradients containing 0.1% TFA. Lyophilize purified peptides and store at -40°C to prevent degradation. Ensure all intermediates are dissolved via sonication or heating (37°C) before use .

Q. How does the fluorine substitution pattern influence the enantiomeric separation of Fmoc-protected phenylalanine derivatives?

- Methodological Answer : Fluorine substituents at the 2,4,6 positions enhance steric and electronic effects, improving chiral recognition on polysaccharide-based CSPs (e.g., Chiralpak IA). Use hexane/isopropanol (80:20) with 0.1% TFA for analytical separations. Retention times correlate with fluorine electronegativity and spatial arrangement, as shown for Fmoc-3,4,5-Trifluoro-L-phenylalanine (t = 8.2 min vs. 6.5 min for non-fluorinated analogs) .

Advanced Research Questions

Q. What spectroscopic techniques resolve structural ambiguities in this compound during NMR analysis?

- Methodological Answer : Fluorine atoms cause splitting in H-NMR signals due to H-F coupling. Use F-NMR (470 MHz) to directly observe trifluoromethyl resonances (δ = -62 to -65 ppm). For H-NMR, apply decoupling techniques or 2D H-C HSQC to distinguish overlapping signals. Compare with literature data for Fmoc-3,4,5-Trifluoro-L-phenylalanine (H-NMR: δ 7.2–7.8 ppm aromatic protons; C-NMR: δ 120–140 ppm CF carbons) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show decomposition above pH 9 or temperatures >50°C. For long-term storage, maintain solutions at pH 4–6 (0.1 M acetate buffer) and -80°C. Monitor degradation via LC-MS; primary degradation products include fluorenylmethanol (m/z 180.1) and trifluorophenylalanine (m/z 238.1). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group .

Q. What computational models predict the self-assembly behavior of this compound in biohydrogel formulations?

- Methodological Answer : Molecular dynamics (MD) simulations using GROMACS reveal that fluorine atoms enhance hydrophobic stacking and π-π interactions, stabilizing β-sheet structures. Experimentally, trigger gelation by raising pH to >9 using urea/urease systems. Optimize enzyme concentration (0.5–2 U/mL) to control gelation kinetics. FTIR confirms β-sheet formation (amide I band at 1620–1630 cm) .

Key Research Considerations

-

Contradictions in Data :

- reports successful Fmoc removal in ionic liquids, while notes instability under moisture. Validate solvent compatibility via pilot deprotection trials.

- highlights urea/urease-triggered gelation, but warns against basic conditions for fluorinated compounds. Balance pH and enzyme activity to avoid decomposition.

-

Methodological Gaps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.